molecular formula C5H5BrO2 B1278678 5-Bromo-3-methyl-2(5H)-furanone CAS No. 51799-96-3

5-Bromo-3-methyl-2(5H)-furanone

Cat. No. B1278678
CAS RN: 51799-96-3
M. Wt: 177 g/mol
InChI Key: FKOULKPQMBAJDG-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2(5H)-furanone is a brominated furanone derivative that has been the subject of various studies due to its potential biological activities and chemical properties. The compound is characterized by the presence of a bromine atom and a methyl group on the furanone ring, which is a five-membered lactone structure. The interest in this compound and its derivatives stems from their potential as inhibitors of microbial quorum sensing, biofilm formation, and their possible antiproliferative effects against cancer cells .

Synthesis Analysis

The synthesis of brominated furanones, including 5-Bromo-3-methyl-2(5H)-furanone, typically involves starting materials such as maleic anhydrides, phthalic anhydrides, or 2-furaldehyde. Key steps in the synthesis include debrominative decarboxylation, bromodecarboxylation, and cross-coupling reactions. For instance, (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones have been prepared from commercially available maleic anhydrides, and chiral 3-bromo-2(5H)-furanone has been synthesized from 2-furaldehyde under mild conditions . Additionally, palladium-catalyzed cross-coupling reactions have been employed to synthesize 4-alkyl-3-bromo-2(5H)-furanones .

Molecular Structure Analysis

The molecular structure of brominated furanones, including 5-Bromo-3-methyl-2(5H)-furanone, has been elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. The stereochemistry and absolute configuration of these compounds have been established by X-ray crystallographic studies in some cases . The presence of bromine atoms on the furanone ring influences the molecular geometry and reactivity of these compounds.

Chemical Reactions Analysis

Brominated furanones undergo a variety of chemical reactions, including Michael addition/elimination reactions, cycloadditions, and cross-coupling reactions. These reactions are often used to synthesize highly optically active furanone derivatives or to modify the furanone core for the development of new compounds with potential biological activities . The reactivity of the exocyclic double bond and the influence of bromine atoms on the reactivity patterns are of particular interest in the study of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-methyl-2(5H)-furanone and its derivatives are influenced by the bromine atoms and the substituents on the furanone ring. These properties include solubility, melting points, and reactivity towards other chemical species. The bromination pattern of the ring structure and the length of alkyl chains have been found to have a major effect on the biological activity of the furanones . The introduction of bromine atoms can enhance the activity of the furanones in biological systems, such as inhibiting biofilm formation and quorum sensing .

Relevant Case Studies

Several studies have demonstrated the biological activities of brominated furanones. For example, 5-Bromomethyl-2(5H)-furanone has shown to inhibit the proliferation of A549 human lung cancer cells and the growth of Exserohilum turcicum . The biological properties of these compounds, including their antimicrobial properties via inhibition of quorum sensing and biofilm formation, have been extensively reviewed, highlighting their potential as therapeutic agents . The synthesis of carbon-14 labeled furanones also indicates their potential use in biological studies and drug development .

Scientific Research Applications

Synthesis and Chemical Properties

  • Selective Synthesis : 5-Bromo-3-methyl-2(5H)-furanone derivatives have been synthesized selectively for various applications. For instance, (Z)-4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones were synthesized using arylboronic acids, showing potential in synthetic chemistry (Bellina et al., 2001).
  • Common Substructure in Strigolactones : 3-Methyl-2(5H)-furanone, a structural unit in natural and synthetic strigolactones, has been synthesized using a ring-closing metathesis method. Strigolactones are important for seed germination of certain parasitic weeds, indicating its relevance in agricultural research (Malik et al., 2010).

Biochemical and Biological Applications

  • Antitumor Activities : Novel 2(5H)-furanone derivatives containing dithiocarbamate have shown potential in antitumor activities. These derivatives exhibit significant inhibition against certain cancer cell lines, demonstrating their potential in cancer research (Li Tian-ca, 2014).
  • Biofilm Inhibition : 4-bromo-5-(4-methoxyphenyl)-3-(methylamino)-2(5H)-furanone has shown efficacy in inhibiting biofilm formation of Staphylococcus epidermidis on PVC material, which is crucial in reducing bacterial infections and biofouling in medical devices (Li Zhen-long, 2008).
  • Quorum Sensing Inhibition : (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone from the alga Delisea pulchra has been identified as a quorum sensing inhibitor. It effectively inhibits the biofilm formation and swarming of Escherichia coli, suggesting its potential in controlling bacterial infections and biofilm-related problems (Ren et al., 2001).

Environmental and Material Science Applications

  • Corrosion Reduction : (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to reduce corrosion from the bacterium Desulfotomaculum orientis on mild steel. This application is significant in preventing microbial-induced corrosion, especially in industrial settings (Ren & Wood, 2004).
  • Inhibitors for Bacterial Adhesion : Immobilized furanone derivatives have been used to inhibit bacterial adhesion on modified poly(styrene-co-maleic anhydride). This is important in the development of materials with anti-microbial properties, useful in medical and industrial applications (Gule et al., 2012).

properties

IUPAC Name

2-bromo-4-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c1-3-2-4(6)8-5(3)7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOULKPQMBAJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446368
Record name 2(5H)-Furanone, 5-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-2(5H)-furanone

CAS RN

51799-96-3
Record name 2(5H)-Furanone, 5-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
WP Bosman, JMM Smits, PT Beurskens… - … of crystallographic and …, 1992 - Springer
The title compound (see Fig. 1)(rap 156-157~ is one of the diastereomers of" GR24", the most active synthetic germination stimulant for parasitic weed seeds (Johnson et al., 1981 …
Number of citations: 2 link.springer.com
WP Bosman, JMM Smits, PT Beurskens… - … of crystallographic and …, 1992 - Springer
The title compound (see Fig. 1)(mp 134-135~ is one of the four stereoisomers of" GR-7," a synthetic germination stimulant for parasitic weed seeds (Johnson et al., 1976, 1981, …
Number of citations: 4 link.springer.com
K Fukui, D Yamagami, S Ito, T Asami - Frontiers in Plant Science, 2017 - frontiersin.org
Strigolactones are a class of plant hormones that inhibit axillary bud outgrowth and are released from plant roots to act as a rhizosphere communication signal. The Orobanchaceae …
Number of citations: 31 www.frontiersin.org
EM Mangnus, B Zwanenburg - Journal of Agricultural and Food …, 1992 - ACS Publications
Analysis of the bioactivity of strigol analogues revealed that the CD part of these molecules is primarily responsible for germination stimulation of seeds of parasitic weeds. Preparation …
Number of citations: 180 pubs.acs.org
Y Cheng, W Ding, Q Long, M Zhao… - Journal of Labelled …, 2015 - Wiley Online Library
Conventional synthetic procedures of strigolactones (SLs) involve the independent synthesis of ring ABC and ring D, followed by a coupling of the two fragments. Here we prepared …
M Dvorakova, A Hylova, P Soudek… - Pest management …, 2019 - Wiley Online Library
BACKGROUND Strigolactones are a unique class of plant metabolites which serve as a rhizosphere signal for parasitic plants and evocate their seed germination. The expansion of …
Number of citations: 9 onlinelibrary.wiley.com
EM Mangnus, LA Van Vliet… - Journal of Agricultural …, 1992 - ACS Publications
Several analogues of GR24 with modifications in the ABC part of the molecule were prepared from simple esters and lactones by-formylation followed by coupling with a bromofuranone…
Number of citations: 69 pubs.acs.org
EM Mangnus, FJ Dommerholt… - Journal of Agricultural …, 1992 - ACS Publications
A high yield preparation procedure for the germination stimulant GR24 (2) is described. Improvements were introduced in the syntheses of the key building blocks 3 and 4. The tricyclic …
Number of citations: 167 pubs.acs.org
M Dvorakova, A Hylova, P Soudek… - Journal of natural …, 2018 - ACS Publications
Strigolactones are a particular class of plant metabolites with diverse biological functions starting from the stimulation of parasitic seed germination to phytohormonal activity. The …
Number of citations: 6 pubs.acs.org
M Dvorakova, P Soudek, T Vanek - Journal of Natural Products, 2017 - ACS Publications
Strigolactones are the most recently recognized class of phytohormones, which are also known to establish plant symbiosis with arbuscular mycorhizal fungi or induce germination of …
Number of citations: 14 pubs.acs.org

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